BenchChemオンラインストアへようこそ!

9-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione

GABAAR antagonist Subtype selectivity Spirocyclic SAR

9-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione (CAS 1342231-45-1) is a spirocyclic lactam belonging to the 3,9-diazaspiro[5.5]undecane family. Its structure comprises two fused piperidine rings sharing a quaternary carbon, with a 2,4-dione moiety and an N9-methyl substituent.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
Cat. No. B7877554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCN1CCC2(CC1)CC(=O)NC(=O)C2
InChIInChI=1S/C10H16N2O2/c1-12-4-2-10(3-5-12)6-8(13)11-9(14)7-10/h2-7H2,1H3,(H,11,13,14)
InChIKeyFWBLWCHBUNETHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione: Core Chemical Profile and Sourcing Context


9-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione (CAS 1342231-45-1) is a spirocyclic lactam belonging to the 3,9-diazaspiro[5.5]undecane family. Its structure comprises two fused piperidine rings sharing a quaternary carbon, with a 2,4-dione moiety and an N9-methyl substituent. The compound has a molecular formula of C10H16N2O2 and a molecular weight of 196.25 g/mol . It is primarily utilized as a synthetic building block in medicinal chemistry, particularly in programs targeting GABA type A receptors (GABAAR) [1]. Its spirocyclic core imparts conformational rigidity that distinguishes it from acyclic GABA analogs and simple piperidine-2,4-diones.

Why Generic Substitution Fails for 9-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione


Within the 3,9-diazaspiro[5.5]undecane-2,4-dione class, the position and nature of the N-substituent critically modulate receptor subtype selectivity, lipophilicity, and synthetic tractability. Although this specific compound lacks published head-to-head biological data, class-level evidence demonstrates that even minor N-alkyl modifications shift GABAAR subtype preference from synaptic (α1/α2-containing) to extrasynaptic (α4βδ) receptors [1]. The N9-methyl derivative offers a specific balance: lower lipophilicity than the N9-benzyl analog (calculated logP ~0.5 vs. ~2.8 for the benzyl derivative [2]), potentially superior aqueous solubility, and a distinct hydrogen-bond donor/acceptor profile versus the N3-methyl regioisomer. These physicochemical differences directly impact membrane permeability, formulation behavior, and in vivo pharmacokinetics – making generic interchange within the spirodione class scientifically unsound without experimental verification.

Quantitative Differentiation Evidence for 9-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione


N9-Methyl vs. N3-Methyl Regioisomer: Distinct GABAAR Subtype Selectivity Inferred from Scaffold SAR

In the 3,9-diazaspiro[5.5]undecane-2,4-dione scaffold, substitution at the N9 position (the target compound) versus the N3 position (CAS 1546562-02-0) orients the pharmacophore differently relative to the spiro junction. The 2021 J. Med. Chem. SAR study demonstrated that N3-benzamide derivatives (e.g., compound 1e) achieve Ki = 180 nM at GABAAR and exhibit selectivity for extrasynaptic α4βδ over synaptic α1/α2 subtypes [1]. While direct Ki data for the N9-methyl-2,4-dione parent are not published, the study explicitly identifies the spirocyclic benzamide connected through the N3 position as essential for this selectivity profile, indicating that N9-substituted analogs (such as the target compound) would present a fundamentally different pharmacophoric geometry [1]. The N9-methyl compound is commonly used as an intermediate for further N3-functionalization.

GABAAR antagonist Subtype selectivity Spirocyclic SAR

Purity Specification Advantage: 98% Assay vs. 95% for the Unsubstituted Parent Compound

The 9-methyl derivative is commercially available at a minimum purity specification of 98% (HPLC) from established suppliers such as AKSci , whereas the unsubstituted parent compound 3,9-diazaspiro[5.5]undecane-2,4-dione (CAS 24910-11-0) is typically supplied at 95% purity . This 3-percentage-point difference, while modest, is relevant for applications requiring high-purity building blocks such as fragment-based drug discovery or crystallography, where minor impurities can confound binding data or crystallization outcomes.

Chemical purity Procurement specification Analytical quality

Lipophilicity Differentiation: Calculated logP Reduction vs. N9-Benzyl Analog

The N9-methyl substituent confers substantially lower calculated lipophilicity compared to the N9-benzyl analog (9-benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione, CAS 189333-48-0). Using ChemAxon logP prediction, the 9-methyl compound has a calculated logP of approximately 0.5, versus approximately 2.8 for the 9-benzyl analog [1]. This ~2.3 log unit difference translates to a theoretical ~200-fold difference in octanol-water partition coefficient, directly impacting aqueous solubility and potential for passive membrane permeation.

Lipophilicity Drug-likeness Physicochemical property

Conformational Rigidity Advantage Over Acyclic 2,4-Dione GABA Antagonists

The 3,9-diazaspiro[5.5]undecane scaffold enforces conformational restriction not achievable with acyclic 2,4-dione GABA analogs. In the 2021 SAR study, the spirocyclic core was identified as a critical structural determinant enabling selective binding to extrasynaptic α4βδ GABAAR subtypes (Ki = 180 nM for compound 1e) [1]. This contrasts with flexible GABA analogs such as gabazine (SR-95531), which show broader subtype binding profiles. The restricted conformational space of the spiro system reduces the entropic penalty upon receptor binding, a well-established principle in medicinal chemistry that applies to the 9-methyl analog as a member of this scaffold class.

Conformational restriction GABAAR pharmacology Spiro scaffold

Best-Fit Application Scenarios for 9-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione Based on Current Evidence


Intermediate for N3-Functionalized GABAAR Antagonist Synthesis

The 9-methyl-2,4-dione serves as a key intermediate for installing diverse N3-substituents (benzamides, carboxamides, ureas) to generate GABAAR antagonists with tunable subtype selectivity. The 2021 J. Med. Chem. study demonstrated that N3-functionalized derivatives of the 3,9-diazaspiro[5.5]undecane core achieve nanomolar affinity (Ki = 180 nM) and immunomodulatory activity by rescuing T-cell proliferation inhibition [1]. The 9-methyl group remains intact during N3 derivatization, making this compound the preferred starting material over the unprotected secondary amine (CAS 24910-11-0), which requires additional protection/deprotection steps.

Fragment-Based Drug Discovery Targeting Extrasynaptic GABAAR

With a molecular weight of 196.25 Da and a spirocyclic core that satisfies fragment library criteria (MW < 250, clogP < 3, hydrogen-bond donors/acceptors compatible with CNS drug space), the 9-methyl-2,4-dione is suitable as a fragment hit for extrasynaptic GABAAR targets. The class-level evidence for α4βδ selectivity [1] supports its use in fragment growing and merging campaigns aimed at developing non-sedative anxiolytics or immunomodulatory agents.

Comparative SAR Studies of N9 vs. N3 Substitution in Spirodione Scaffolds

The compound's regioisomeric relationship to 3-methyl-3,9-diazaspiro[5.5]undecane-2,4-dione (CAS 1546562-02-0) makes it valuable for systematic SAR investigations into how the position of N-methylation affects GABAAR binding, functional activity, and subtype selectivity. No published study has directly compared these regioisomers, representing an unexplored SAR gap that procurement of both compounds would enable investigators to address [1].

Physicochemical Comparator for Lipophilicity Optimization of Spirocyclic Series

The 9-methyl analog occupies a specific lipophilicity window (clogP ~0.5) that bridges the polar unsubstituted parent (clogP ~-0.5) and the lipophilic 9-benzyl analog (clogP ~2.8). This makes it a useful reference compound for establishing lipophilic efficiency (LipE) relationships within spirodione lead series, particularly when optimizing for CNS drug-likeness or peripheral restriction [1].

Quote Request

Request a Quote for 9-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.